tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzyme active sites or receptor binding sites, inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
1420972-79-7 |
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Molecular Formula |
C14H20Cl2N4O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)9-10-8-17-12(16)18-11(10)15/h8H,4-7,9H2,1-3H3 |
InChI Key |
GTXYNEYEKZHAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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